molecular formula C8H10O4 B13696611 Bicyclo[3.1.0]hexane-3,6-dicarboxylic Acid

Bicyclo[3.1.0]hexane-3,6-dicarboxylic Acid

Cat. No.: B13696611
M. Wt: 170.16 g/mol
InChI Key: SYLGNFPUTHWYJW-UHFFFAOYSA-N
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Description

Bicyclo[310]hexane-3,6-dicarboxylic acid is a unique bicyclic compound characterized by its rigid structure and two carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[3.1.0]hexanes can be achieved through a (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This method involves using an organic or an iridium photoredox catalyst and blue LED irradiation to obtain good yields for a broad range of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .

Industrial Production Methods

Industrial production methods for bicyclo[3.1.0]hexane-3,6-dicarboxylic acid are not well-documented in the literature. the synthetic routes mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[3.1.0]hexane-3,6-dicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the bicyclic structure.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The specific conditions depend on the desired transformation and the functional groups present in the molecule.

Major Products Formed

The major products formed from these reactions include various substituted bicyclo[3.1.0]hexane derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Bicyclo[3.1.0]hexane-3,6-dicarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of bicyclo[3.1.0]hexane-3,6-dicarboxylic acid depends on its specific derivatives and their targets. Generally, the compound can interact with various molecular targets, including enzymes and receptors, through its functional groups. The rigid bicyclic structure allows for precise interactions with these targets, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo[3.1.0]hexane-3,6-dicarboxylic acid is unique due to its two carboxylic acid groups, which provide additional sites for chemical modification and interaction with molecular targets. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C8H10O4

Molecular Weight

170.16 g/mol

IUPAC Name

bicyclo[3.1.0]hexane-3,6-dicarboxylic acid

InChI

InChI=1S/C8H10O4/c9-7(10)3-1-4-5(2-3)6(4)8(11)12/h3-6H,1-2H2,(H,9,10)(H,11,12)

InChI Key

SYLGNFPUTHWYJW-UHFFFAOYSA-N

Canonical SMILES

C1C(CC2C1C2C(=O)O)C(=O)O

Origin of Product

United States

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